3-Cyano-3'-piperidinomethyl benzophenone
Overview
Description
“3-Cyano-3’-piperidinomethyl benzophenone” is a chemical compound with the molecular formula C20H20N2O . It is also known as “3- [3- (1-Piperidinylmethyl)benzoyl]benzonitrile” or "Benzonitrile,3- [3- (1-piperidinylmethyl)benzoyl]-" . The compound has a molecular weight of 304.4 g/mol .
Physical and Chemical Properties Analysis
The physical and chemical properties of “3-Cyano-3’-piperidinomethyl benzophenone” such as its melting point, boiling point, and density could not be found from the available sources .
Scientific Research Applications
Electrochemical Synthesis Applications
Electrochemical cyanomethylation of benzophenone in acetonitrile has been investigated for synthesizing high-yield compounds, such as 3-phenylcinnamonitrile. This process uses the benzophenone radical-anion as a strong electrogenerated base, showcasing a method for achieving cyanomethylated products easily, highlighting the potential for synthesizing related compounds including 3-Cyano-3'-piperidinomethyl benzophenone for various scientific applications (Batanero et al., 2003).
Photocatalytic Applications
The photocatalytic degradation of benzophenone derivatives has been extensively studied. For instance, the degradation of benzophenone-3 by potassium permanganate under various conditions was systematically investigated, revealing insights into degradation efficiency, influencing factors, and potential applications in water treatment technologies (Cao et al., 2021). This research underscores the utility of photocatalytic processes in environmental applications and suggests potential avenues for the study and application of this compound in similar contexts.
Environmental Impact and Removal Techniques
Investigations into the environmental presence and impact of benzophenone-type UV filters, including their detection in various matrices and their removal from water sources, provide a foundation for understanding the broader applications and implications of related compounds. Techniques for the effective removal of benzophenone derivatives from water, such as ozonation and ferrate(VI) treatment, offer insights into potential applications for the management and mitigation of environmental contaminants (Yang & Ying, 2013).
Future Directions
Properties
IUPAC Name |
3-[3-(piperidin-1-ylmethyl)benzoyl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c21-14-16-6-4-8-18(12-16)20(23)19-9-5-7-17(13-19)15-22-10-2-1-3-11-22/h4-9,12-13H,1-3,10-11,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YASZOAHYSRXXNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=CC(=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643129 | |
Record name | 3-{3-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898792-70-6 | |
Record name | 3-[3-(1-Piperidinylmethyl)benzoyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898792-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-{3-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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